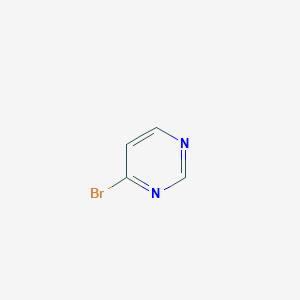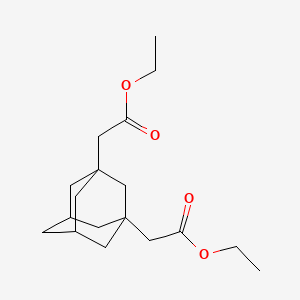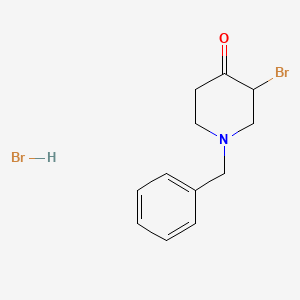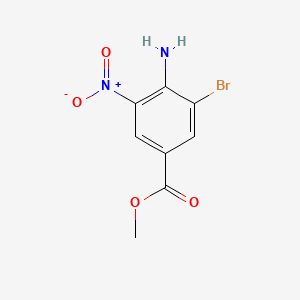
4-Bromopyrimidine
Overview
Description
4-Bromopyrimidine is a chemical compound with the molecular formula C4H3BrN2 . It has an average mass of 158.984 Da and a monoisotopic mass of 157.947952 Da .
Synthesis Analysis
The synthesis of pyrimidines, including 4-Bromopyrimidine, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . An efficient and facile strategy has been developed for bromination of nucleosides using sodium monobromoisocyanurate (SMBI). This methodology demonstrates bromination at the C-5 position of pyrimidine nucleosides .Molecular Structure Analysis
The molecular structure of 4-Bromopyrimidine consists of 4 carbon atoms, 3 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Chemical Reactions Analysis
4-Bromopyrimidine can undergo various chemical reactions. For instance, it can participate in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones, leading to the synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
4-Bromopyrimidine has a density of 1.7±0.1 g/cm3, a boiling point of 201.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.0±3.0 kJ/mol and a flash point of 75.6±19.8 °C . The compound has a molar refractivity of 30.1±0.3 cm3 and a molar volume of 92.1±3.0 cm3 .Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
4-Bromopyrimidine and its derivatives are extensively used in chemical syntheses. For example, microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) reactions have been utilized to synthesize substituted pyrimidines, including 5-bromo-4-(het)aryl-pyrimidines, with applications in molecular orbital calculations and optical measurements (Verbitskiy et al., 2013). Similarly, alkynylation of halo pyrimidines under Pd/C–copper catalysis has been explored for the regioselective synthesis of 4- and 5-alkynylpyrimidines (Pal et al., 2006).
2. Antitubercular Activity
4-Bromopyrimidine derivatives have shown promise in antitubercular activity. Studies have synthesized various 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines, starting from 5-bromopyrimidine, and evaluated their effectiveness against Mycobacterium tuberculosis (Verbitskiy et al., 2016). Additionally, 5-styryl-4-(hetero)aryl-pyrimidines synthesized via Suzuki cross-coupling and SN(H) reactions have shown in vitro activity against Mycobacterium tuberculosis (Kravchenko et al., 2014).
3. Discovery of Novel Compounds
4-Bromopyrimidine has played a role in the discovery of new compounds with unique structures and potential applications. An example is the isolation of novel brominated 4-hydroxyindole alkaloids, incorporating a 2-bromopyrimidine moiety, from marine sponges (Butler et al., 1993).
4. Photophysical and Electronic Applications
Research has demonstrated the utility of 4-bromopyrimidine in synthesizing dithienoquinazolines, which have potential applications in organic electronic devices. These compounds were synthesized using nucleophilic aromatic substitution of hydrogen (SNH) reaction, Suzuki cross-coupling, and oxidative photocyclization (Verbitskiy et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Bromopyrimidine is a brominated derivative of pyrimidine . Pyrimidines are essential components of biomolecules like DNA and RNA, where they pair with purines to form the structure of the nucleic acids . Therefore, the primary targets of 4-Bromopyrimidine are likely to be the enzymes involved in the synthesis and metabolism of pyrimidines.
Mode of Action
The bromine atom in 4-Bromopyrimidine could potentially form covalent bonds with amino acid residues in proteins, altering their function .
Biochemical Pathways
4-Bromopyrimidine may affect the pyrimidine synthesis pathway . This pathway is responsible for the production of the pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Any alteration in this pathway can have significant downstream effects, potentially affecting the process of DNA replication and transcription .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its size, polarity, and the presence of the bromine atom .
Result of Action
Given its potential to interact with pyrimidine metabolism, it could potentially affect cellular processes such as dna replication and rna transcription
Action Environment
The action, efficacy, and stability of 4-Bromopyrimidine are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context
properties
IUPAC Name |
4-bromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-1-2-6-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDADSGBUZWZQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508927 | |
| Record name | 4-Bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31462-56-3 | |
| Record name | 4-Bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31462-56-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a significant synthetic application of 4-bromopyrimidine?
A: 4-Bromopyrimidine serves as a versatile building block in organic synthesis. A novel application involves its use in a palladium-catalyzed intramolecular cyclization reaction. This reaction efficiently produces functionalized 5,7,8,9-Tetrahydropyrimido[4,5-b][1,4]diazepin-6-ones, a class of compounds with potential biological activity [].
Q2: Are there efficient methods for synthesizing 4-bromopyrimidine and its derivatives?
A: Yes, researchers have developed efficient one-pot synthesis methods for 4-bromopyrimidines and condensed 4-bromopyrimidines, including those with 2-chloro or 2-dichloromethyl substituents [, , ]. These methods offer advantages in terms of yield and simplicity compared to multi-step procedures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)




![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)





